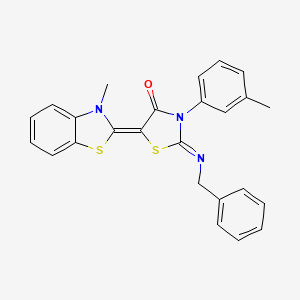
(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” typically involves the condensation of appropriate benzylamine and benzothiazole derivatives with a thiazolidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, thiazolidinones have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” would require further investigation.
Medicine
In medicine, compounds with similar structures have shown promise in treating various diseases, including diabetes, inflammation, and infections. The therapeutic potential of this compound could be explored through preclinical and clinical studies.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals. Their versatility makes them valuable in various applications.
Mecanismo De Acción
The mechanism of action of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be needed to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolidinones and benzothiazole derivatives. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
The uniqueness of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” lies in its specific combination of functional groups and structural features, which may confer distinct properties and activities compared to other related compounds.
Propiedades
Fórmula molecular |
C25H21N3OS2 |
|---|---|
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
(5Z)-2-benzylimino-5-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H21N3OS2/c1-17-9-8-12-19(15-17)28-23(29)22(24-27(2)20-13-6-7-14-21(20)30-24)31-25(28)26-16-18-10-4-3-5-11-18/h3-15H,16H2,1-2H3/b24-22-,26-25? |
Clave InChI |
MICJGFDZXCOTBN-VUQCETKJSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N2C(=O)/C(=C/3\N(C4=CC=CC=C4S3)C)/SC2=NCC5=CC=CC=C5 |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C(=C3N(C4=CC=CC=C4S3)C)SC2=NCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















